2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid
CAS No.: 2169410-39-1
Cat. No.: VC13618845
Molecular Formula: C8H6Cl2O2S
Molecular Weight: 237.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2169410-39-1 |
|---|---|
| Molecular Formula | C8H6Cl2O2S |
| Molecular Weight | 237.10 g/mol |
| IUPAC Name | 2-(2,5-dichlorophenyl)-2-sulfanylacetic acid |
| Standard InChI | InChI=1S/C8H6Cl2O2S/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7,13H,(H,11,12) |
| Standard InChI Key | CRTGVRQQKMHWLD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl |
Introduction
Chemical Identity and Structural Properties
Synonyms and Nomenclature
The compound is interchangeably referred to as:
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2,5-Dichlorophenylthioglycolic acid
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2-(2,5-Dichlorophenyl)mercaptoacetic acid
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Thioglycolic acid, 2,5-dichlorophenyl ester
These synonyms reflect its functional groups and substitution pattern, which are critical for its role in chemical reactions .
Synthesis and Manufacturing
Historical Methods
Early synthesis routes for arylthioglycolic acids involved hazardous reagents and environmentally detrimental processes. For example, sulfochlorination of 1,4-dichlorobenzene with chlorosulfonic acid and thionyl chloride produced intermediates requiring reduction with zinc powder in acidic media. These methods generated heavy metal waste and posed operational risks .
Modern Synthesis via Diazonium Salts
A more efficient and ecologically favorable method, detailed in patent EP0290886A1, involves the following steps :
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Diazotization: 2,5-Dichloroaniline is treated with nitrous acid (HNO₂) in the presence of a mineral acid (e.g., HCl) to form the corresponding diazonium salt (2,5-dichlorophenyldiazonium chloride).
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Reaction with Thiourea: The diazonium salt reacts with thiourea in an aqueous acidic medium (pH 0–4) at 0–30°C. A copper(I) or copper(II) catalyst (0.01–0.03 mol per mole of diazonium salt) facilitates the formation of a 2,5-dichlorophenylisothiuronium intermediate.
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Hydrolysis: The intermediate undergoes alkaline hydrolysis at 60–100°C to yield 2,5-dichlorothiophenol.
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Condensation with Monochloroacetic Acid: The thiophenol is condensed with monochloroacetic acid under basic conditions to produce 2-(2,5-dichlorophenyl)-2-mercaptoacetic acid.
This method eliminates the need for high-pressure carbon monoxide reactors and reduces heavy metal waste, achieving a safer and more sustainable production process .
Applications in Industrial Chemistry
Pigment Synthesis
The primary application of 2-(2,5-dichlorophenyl)-2-mercaptoacetic acid is as a precursor to tetrachlorothioindigo, a sulfur-containing indigo pigment used in textiles and coatings. The compound’s thiol group enables condensation reactions with diketones or quinones, forming the chromophoric structure of the pigment .
Pharmaceutical Intermediates
Physicochemical Properties
Stability and Reactivity
The compound’s reactivity is governed by its thiol (-SH) and carboxylic acid (-COOH) functional groups:
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The thiol group participates in oxidation reactions, forming disulfides under aerobic conditions.
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The carboxylic acid moiety enables esterification or amidation, facilitating derivatization for specialized applications.
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